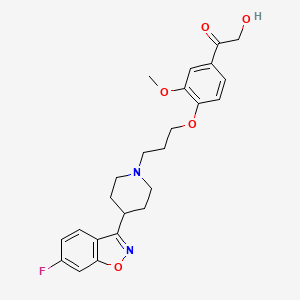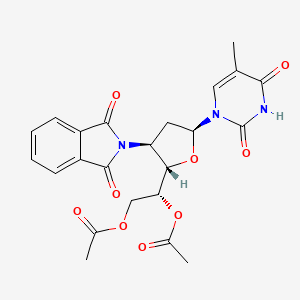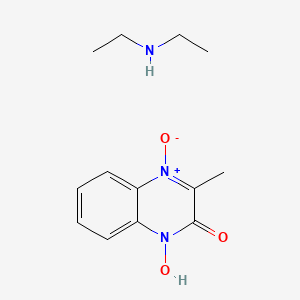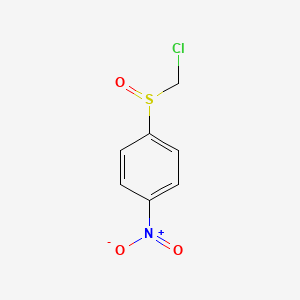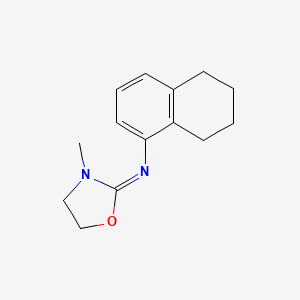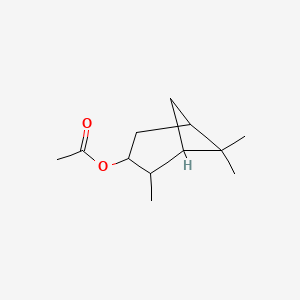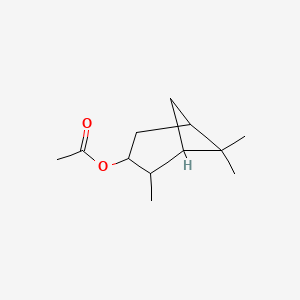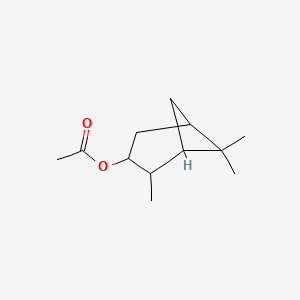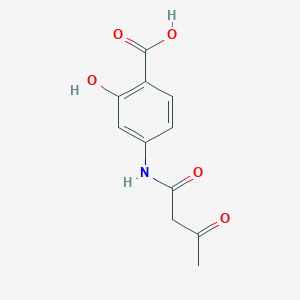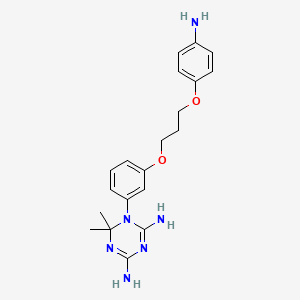
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as cyanuric chloride. The process includes sequential nucleophilic substitutions, purification steps like recrystallization or chromatography, and final product isolation. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its thermal stability and chemical resistance.
Industrial Chemistry: The compound is employed in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine (HMM): Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine (HMPMM): The hydroxylated metabolite of HMM with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amine and phenoxy groups makes it versatile for various applications, distinguishing it from other triazine derivatives .
Properties
CAS No. |
136243-00-0 |
|---|---|
Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[3-[3-(4-aminophenoxy)propoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H26N6O2/c1-20(2)25-18(22)24-19(23)26(20)15-5-3-6-17(13-15)28-12-4-11-27-16-9-7-14(21)8-10-16/h3,5-10,13H,4,11-12,21H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
NTPROZRRLDVEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)N)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


